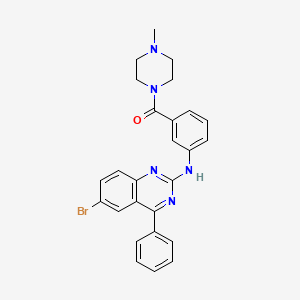

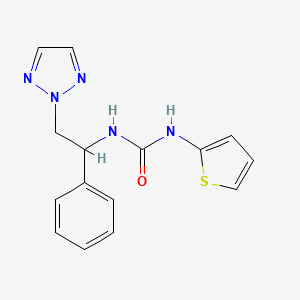

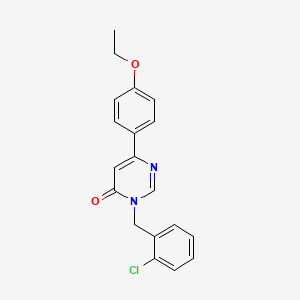

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis

This involves examining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It would include information about the reagents and conditions required for these reactions, as well as the products formed .Physical And Chemical Properties Analysis

This would include information about the compound’s melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antitumor Activity

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone: has been investigated for its in vivo antitumor activity . Researchers synthesized a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and evaluated their efficacy against cancer cell lines. Notably, six compounds (IIh, IIi, IIj, IIIh, IIIi, and IIIj) demonstrated significant antitumor effects in Swiss albino mice with Ehrlich ascites carcinoma (EAC). The amino group at the third position and the urea/thiourea group in the phenyl hydrazine ring were found to be crucial for anticancer action .

Anticonvulsant Properties

While not directly related to tumor research, quinazoline derivatives have also shown promise in other areas. For instance, a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives exhibited anticonvulsant activity. Compounds 55 and 56 demonstrated anticonvulsant effects in both MES and scPTZ test models .

Anti-Tubercular Potential

Although not specifically studied for compound I , quinazoline-based compounds have been explored for their anti-tubercular activity. Researchers designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated them against Mycobacterium tuberculosis. While this specific compound is different, it highlights the broader potential of quinazoline derivatives in combating infectious diseases .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24BrN5O/c1-31-12-14-32(15-13-31)25(33)19-8-5-9-21(16-19)28-26-29-23-11-10-20(27)17-22(23)24(30-26)18-6-3-2-4-7-18/h2-11,16-17H,12-15H2,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGRCJYRNJVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)

![N-cyclopentyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2826431.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2826437.png)

![Thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B2826438.png)

![2-(azepane-1-carbonyl)-1-benzyl-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2826440.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2826442.png)